Benzyl-isopropyl-piperidin-2-ylmethyl-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-(piperidin-2-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-14(2)18(12-15-8-4-3-5-9-15)13-16-10-6-7-11-17-16/h3-5,8-9,14,16-17H,6-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFWXVSJISDBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of the Piperidine Moiety in Heterocyclic Compound Research
The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry. nbinno.comijnrd.org Its prevalence is underscored by its presence in a vast number of natural alkaloids and synthetic pharmaceuticals. researchgate.net The significance of the piperidine moiety can be attributed to several key factors:
Structural Versatility: The piperidine scaffold provides a flexible yet conformationally defined three-dimensional structure. This allows for the precise spatial arrangement of various substituents, which is crucial for optimizing interactions with biological targets. nih.gov
Physicochemical Properties: The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the solubility, lipophilicity, and pharmacokinetic profile of a molecule. These properties are critical for drug absorption, distribution, metabolism, and excretion (ADME). enamine.net
Synthetic Accessibility: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it an attractive and readily accessible building block for medicinal chemists. nbinno.com
Pharmacological Relevance: Piperidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic effects. ijnrd.orgresearchgate.net This wide range of activities highlights the privileged nature of the piperidine scaffold in drug discovery.
Contextualization of Benzyl Isopropyl Piperidin 2 Ylmethyl Amine and Its Structural Analogues in Current Research Paradigms
Benzyl-isopropyl-piperidin-2-ylmethyl-amine, with the chemical formula C₁₆H₂₆N₂ and a molecular weight of 246.39 g/mol , is a specific derivative of the versatile piperidine (B6355638) scaffold. Its structure is characterized by a piperidine ring substituted at the 2-position with a methylamine (B109427) group, which is further functionalized with both a benzyl (B1604629) and an isopropyl group. While specific research exclusively focused on this exact molecule is not extensively documented in publicly available literature, its structural components and close analogues provide a clear context for its potential role in medicinal chemistry research.
The N-benzyl group is a common feature in many biologically active compounds, often contributing to binding affinity with target proteins through hydrophobic and aromatic interactions. nih.gov The isopropyl group, a small, branched alkyl chain, can influence a compound's lipophilicity and metabolic stability.
Research into structurally similar compounds provides valuable insights into the potential areas of interest for this compound. For instance, various N-benzyl piperidine derivatives have been investigated for their potential as anticancer agents, inhibitors of enzymes like acetylcholinesterase for the treatment of Alzheimer's disease, and as modulators of various receptor systems in the central nervous system. nih.govsbq.org.br
The table below details some close structural analogues of this compound and their basic chemical properties, illustrating the variations within this chemical class.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences from Target Compound |
| This compound | C₁₆H₂₆N₂ | 246.39 | - |
| N-Benzyl-N-methyl-1-(piperidin-2-yl)methanamine | C₁₄H₂₂N₂ | 218.34 | Methyl group instead of isopropyl group. nih.gov |
| N-Benzyl-N-(piperidin-2-ylmethyl)ethanamine | C₁₅H₂₄N₂ | 232.36 | Ethyl group instead of isopropyl group. nih.gov |
| (1-Benzyl-piperidin-4-yl)-isopropyl-amine | C₁₅H₂₄N₂ | 232.37 | Substitution at the piperidine-4 position and N-benzylation of the piperidine ring itself. vibrantpharma.com |
The study of these and other related piperidine-2-ylmethanamine derivatives is an active area of research. The exploration of different substituents on the exocyclic nitrogen atom allows for the modulation of a compound's pharmacological profile. Therefore, this compound represents a logical iteration in the systematic investigation of this chemical space, with its unique combination of benzyl and isopropyl groups potentially offering a distinct set of properties and biological activities. Further research would be necessary to fully elucidate its specific characteristics and potential applications within medicinal chemistry.
An exploration into the synthesis of this compound and its structural analogs reveals a variety of sophisticated chemical strategies. The construction of the core piperidine ring, a ubiquitous scaffold in pharmaceuticals, is a central theme in modern organic synthesis. This article delves into the primary methodologies employed for assembling this crucial heterocyclic system.
Structure Activity Relationship Sar Studies of Benzyl Isopropyl Piperidin 2 Ylmethyl Amine Analogues
Elucidation of Structural Determinants within the Piperidine (B6355638) Ring System
The six-membered piperidine heterocycle offers multiple points for substitution, and modifications at the nitrogen and carbon atoms can profoundly impact a compound's pharmacological profile. clinmedkaz.org
Impact of N-Substitution on Piperidine Ring Activity
The nitrogen atom of the piperidine ring is a key site for modification, influencing the molecule's basicity, lipophilicity, and interaction with biological targets. N-alkylation is a common strategy to modulate these properties. researchgate.netresearchgate.net The nature of the N-substituent can dramatically alter activity. For instance, in a series of muscarinic acetylcholine (B1216132) receptor (mAChR) allosteric agonists, replacing an N-benzyl group with an ethyl carbamate (B1207046) resulted in a complete loss of selectivity, transforming a selective M1 agonist into a pan-mAChR agonist. nih.gov
Effects of Substituent Position and Stereochemistry on Piperidine Ring Carbon Atoms
The position and stereochemical orientation of substituents on the carbon atoms of the piperidine ring are critical determinants of biological activity. whiterose.ac.uk Even a simple methyl group can significantly alter a compound's potency and selectivity depending on its location. researchgate.net For example, introducing a substituent at the 2-position of the piperidine ring has been shown to enhance the aqueous solubility of certain compounds. thieme-connect.com Substitutions at the α-position (C2 or C6) can also block metabolic degradation of the ring, thereby improving pharmacological properties. rsc.org
Stereochemistry plays a profound role. In studies of 3,4-disubstituted piperidine analogues, the relative orientation (cis or trans) and the absolute configuration ((+)- or (-)-enantiomer) of the substituents dictated the compound's selectivity for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov For instance, (-)-cis analogues exhibited DAT/NET selectivity, while (-)-trans and (+)-cis isomers showed SERT or SERT/NET selectivity. nih.gov This demonstrates that the precise three-dimensional arrangement of functional groups is essential for specific molecular recognition at the target binding site.
| Isomer Configuration | Primary Transporter Selectivity |
|---|---|
| (-)-cis | DAT/NET |
| (+)-trans | DAT/NET |
| (-)-trans | SERT or SERT/NET |
| (+)-cis | SERT or SERT/NET |
Influence of Piperidine Ring Size and Heteroatom Replacements
Modifying the size of the heterocyclic ring or replacing the nitrogen or carbon atoms with other heteroatoms can lead to significant changes in activity. Ring contraction, such as converting a piperidine to a pyrrolidine (B122466), is a known strategy in medicinal chemistry. nih.govacs.org Conversely, ring expansion can also be explored. The general observation is that a six-membered ring often provides optimal activity. For instance, in a series of monoamine oxidase (MAO) inhibitors, the highest inhibitory activity was associated with a six-membered heterocyclic ring. nih.gov
Replacing carbon atoms within the piperidine ring with a heteroatom like oxygen to form a morpholine (B109124) ring, or replacing the entire ring with a non-heterocyclic structure like cyclohexanamine, can drastically reduce activity. In one study, changing a piperidine ring to a cyclohexanamine group significantly decreased MAO-B antagonistic activity. nih.gov Similarly, replacing the piperidine moiety in cannabinoid receptor antagonists with a morpholino group can alter heteroatom interactions and binding affinity. nih.gov Conformationally constrained bridged piperidine analogues, such as 2-azanorbornanes, have also been investigated, showing that such rigid structures can preserve or even enhance receptor affinity, suggesting that the receptor may prefer a piperidine conformation that deviates from a simple chair state. nih.gov
Systematic Variations of the Benzyl (B1604629) Moiety
The benzyl group is a common pharmacophoric element that allows for extensive SAR exploration through substitution on the phenyl ring or by replacing the ring entirely.
Modulation of Phenyl Ring Substituents (Electronic and Steric Effects)
Substituting the phenyl ring of an N-benzyl moiety can modulate electronic and steric properties, thereby influencing binding affinity and selectivity. A wide range of substituents, including alkyl, alkenyl, alkynyl, and various polar groups, have been explored. nih.gov In a series of DAT inhibitors, alkenyl and alkynyl substitutions at the 4'-position of the benzyl ring produced potent compounds. nih.gov
The position of the substituent is also crucial. Studies on N-benzyl piperidines have shown that substituents at the ortho and meta positions can significantly affect affinity for DAT and SERT. uky.edu The electronic properties of the substituent play a key role; both electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -F, -Cl, -CF3, -NO2) groups have been shown to influence activity, and their effects are highly dependent on the specific biological target. unisi.itnih.govacs.org For example, in a series of MAGL inhibitors, a fluorine atom in the para position of a phenolic ring was highly beneficial for potency. unisi.it
| Substituent Type | Position | General Effect on Activity | Example |
|---|---|---|---|
| Alkenyl (e.g., vinyl) | 4' (para) | Increased potency (DAT) | 4-[2-(Diphenylmethoxy)ethyl]-1-(4-vinylbenzyl)piperidine |
| Trifluoromethyl | 2' (ortho) | Acted as an allosteric modulator (SERT) | 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine |
| Fluoro | 3' (meta) | Improved potency (ALK inhibitors) | 3-Fluoro-benzyl substituted 7-azaindole |
| Fluoro | 4' (para) | Beneficial for potency (MAGL inhibitors) | 4-Fluoro-substituted benzylpiperidine derivatives |
Bioisosteric Replacement of the Phenyl Ring with Heteroaromatic Systems
Replacing the phenyl ring with a bioisostere, particularly a heteroaromatic system, is a widely used strategy in drug design to address issues such as poor metabolic stability, low solubility, or off-target activity. nih.govdrughunter.com The benzene (B151609) ring is prevalent in many drugs but can contribute to poor physicochemical properties. nih.gov
| Bioisostere | Potential Advantages | Potential Disadvantages |
|---|---|---|
| Pyridine (B92270) | Increases polarity, improves solubility, can reduce CYP metabolism | Can introduce CYP inhibition, may alter binding mode |
| Thiophene | Mimics steric and electronic properties of phenyl | Can be susceptible to specific metabolic pathways |
| Thiazole | Can improve metabolic stability, reduces lipophilicity | May introduce new metabolic liabilities |
| Pyrazole | Can eliminate hERG activity, improves metabolic stability | Can alter 3D conformation and binding interactions |
| Pyridazine | Significantly reduces LogP, improves water solubility | May significantly alter electronic distribution |
Investigating the Role of the Isopropyl Group and Related Alkyl Chains
The N-alkyl substituent, particularly the isopropyl group, has been identified as a critical determinant of activity in related scaffolds. SAR studies have explored how variations in the size, shape, and conformational flexibility of this group influence inhibitory potency.
Systematic modifications of the alkyl group have demonstrated a clear preference for a branched, lipophilic moiety at this position. In studies on analogous N-benzyl-2-phenylpyrimidin-4-amine derivatives, the replacement of an initial trifluoromethyl group with an isopropyl group led to a significant six-fold improvement in potency, achieving an IC₅₀ of 180 nM. acs.org This highlights the favorable hydrophobic and steric interactions afforded by the isopropyl substituent.
Further investigations into the effects of alkyl chain length and branching revealed that smaller, linear alkyl groups could not replicate this enhanced activity. For instance, analogues featuring smaller methyl or ethyl groups at the equivalent position showed only comparable, not improved, activity relative to the original trifluoromethyl-substituted compound. acs.org This suggests that the specific size and branched nature of the isopropyl group are key for optimal activity.
Table 1: Effect of Alkyl Chain Variation on Inhibitory Potency. Data derived from studies on N-benzyl-2-phenylpyrimidin-4-amine analogues. acs.org
To probe the optimal conformation of the alkyl substituent, researchers replaced the flexible isopropyl group with more conformationally constrained cyclic moieties. This strategy aimed to determine if locking the substituent into a specific spatial orientation could enhance binding affinity.
Analogues were synthesized where the isopropyl group was replaced by cyclopropyl (B3062369) and cyclobutyl rings. acs.org These cyclic replacements were well-tolerated, demonstrating potent inhibition with IC₅₀ values identical to the isopropyl analogue (180 nM). acs.org This finding suggests that the spatial volume and hydrophobic character of the isopropyl group are the primary drivers of its effectiveness, and that the specific torsional angles adopted by the isopropyl methyl groups are not critical for activity. The bioisosteric replacement with small cycloalkanes successfully mimicked the beneficial properties of the parent isopropyl group.
Table 2: Comparison of Isopropyl Group with Cyclic Replacements. Data derived from studies on N-benzyl-2-phenylpyrimidin-4-amine analogues. acs.org
Contribution of Linker Chemistry to Activity Modulation
In one such study, a phenyl group in the linker was replaced with various saturated heterocyclic rings. acs.org Substituting the phenyl ring with a six-membered piperidine ring resulted in compounds with comparable potency. acs.org However, altering the size of this ring had a pronounced effect on activity. Shortening the linker by using a five-membered pyrrolidine ring led to a decrease in potency, with an IC₅₀ value of 0.8 µM. acs.org A further reduction in ring size to a four-membered azetidine (B1206935) ring resulted in a substantial loss of potency (IC₅₀ = 21.7 µM). acs.org This indicates a clear preference for a six-membered ring in this position, suggesting that the specific geometry and distance provided by this linker are optimal for interaction with the target. acs.org
Table 3: Influence of Linker Ring Size on Activity. Data derived from studies on N-benzyl-2-phenylpyrimidin-4-amine analogues. acs.org
Future Research Directions and Translational Research Applications
Rational Design and Synthesis of Advanced Benzyl-isopropyl-piperidin-2-ylmethyl-amine Derivatives
The foundation of future research lies in the strategic design and synthesis of advanced derivatives to explore and optimize the structure-activity relationship (SAR). The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, offering a versatile three-dimensional structure that can be extensively modified. medhealthreview.com Rational design strategies will be crucial for fine-tuning properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Key synthetic strategies would likely involve the modification of the core structure at several key positions:
N-Benzyl Group: Altering the substitution pattern on the aromatic ring of the benzyl (B1604629) group can modulate electronic properties and steric interactions, potentially enhancing binding affinity to biological targets through cation-π and π-π interactions. researchgate.net
Isopropyl Group: This bulky, lipophilic group significantly influences the compound's interaction with target binding pockets. Bioisosteric replacement with other alkyl or cycloalkyl groups could refine selectivity and metabolic stability.
Piperidine Ring: The synthesis of regio- and diastereoisomers of substituted piperidines is a key area of exploration. whiterose.ac.uk Methods like catalytic hydrogenation of pyridine (B92270) precursors or stereoselective functionalization of an existing piperidine ring can yield a diverse library of compounds for screening. mdpi.comnih.gov A recent innovative approach combines biocatalytic C-H oxidation with radical cross-coupling to streamline the synthesis of complex piperidines. medhealthreview.com
Table 1: Strategies for Rational Design of Derivatives
| Structural Modification Site | Example Modification | Intended Effect | Rationale |
|---|---|---|---|
| Benzyl Ring | Addition of electron-withdrawing (e.g., -F, -CF3) or electron-donating (e.g., -OCH3) groups | Enhance binding affinity; alter metabolic profile | Modifies electronic interactions with target and susceptibility to metabolic enzymes. |
| Isopropyl Group | Replacement with cyclopropyl (B3062369), tert-butyl, or other cyclic/branched alkyls | Improve target selectivity and metabolic stability | Varies steric bulk and lipophilicity to optimize fit in the binding pocket and block metabolic hydroxylation. |
| Piperidine Nitrogen | Conversion to quaternary ammonium (B1175870) salt | Increase solubility | Introduces a permanent positive charge, improving aqueous solubility. researchgate.net |
| Piperidine Ring Carbon | Introduction of hydroxyl or methyl groups | Create new interaction points; alter conformation | Provides opportunities for hydrogen bonding and can lock the ring into a specific chair conformation. whiterose.ac.uk |
Exploration of Novel Pharmacological Targets and Undiscovered Mechanisms of Action
A crucial avenue of future research is the comprehensive screening of this compound and its rationally designed derivatives to identify and validate novel pharmacological targets. The benzylpiperidine motif is a known pharmacophore for a variety of biological targets, suggesting a broad range of potential applications. researchgate.netnih.gov
Initial research would involve high-throughput screening against diverse panels of biological targets, including:
G-Protein Coupled Receptors (GPCRs): Many piperidine-containing drugs target GPCRs, such as opioid, dopamine (B1211576), and serotonin (B10506) receptors.
Ion Channels: Piperidine derivatives have been identified as potent blockers of channels like the Kv1.3 voltage-gated potassium channel. clinmedkaz.org
Enzymes: Targets such as acetylcholinesterase, pancreatic lipase, and deubiquitinases like USP7 are inhibited by various piperidine compounds. nih.govnih.govmdpi.com
Transporters: The dopamine transporter is a well-known target for certain classes of piperidine derivatives. nih.gov
Once a primary target is identified, further studies will be required to elucidate the precise mechanism of action. For instance, if the compound binds to a receptor, it will be essential to determine whether it acts as an agonist, antagonist, or allosteric modulator. X-ray crystallography studies of the compound bound to its target can provide invaluable insights into the specific molecular interactions, guiding further optimization. nih.gov
Table 2: Potential Pharmacological Targets for Piperidine Derivatives
| Target Class | Specific Example | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Enzymes | Ubiquitin-Specific Peptidase 7 (USP7) | Oncology | nih.gov |
| Enzymes | Acetylcholinesterase (AChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | nih.gov |
| Receptors | Sigma Receptors (S1R) | CNS Disorders, Oncology | nih.govrsc.org |
| Receptors | α7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) | Inflammatory Disorders, Neurological Disorders | nih.gov |
| Ion Channels | Voltage-gated ion channels | Autoimmune Diseases, Neuropathic Pain | clinmedkaz.org |
Application of Cutting-Edge Computational Techniques for Compound Optimization and De Novo Design
Computational chemistry and artificial intelligence are indispensable tools for accelerating drug discovery. For this compound, these techniques can guide the optimization process and even design entirely new molecules.
Molecular Docking and Dynamics: These methods can predict how different derivatives will bind to a specific target, such as the sigma-1 receptor or USP7. nih.govrsc.org By simulating the interactions at an atomic level, researchers can prioritize which compounds to synthesize, saving significant time and resources. Molecular dynamics simulations can further reveal the stability of the compound in the binding pocket and identify key amino acid residues involved in the interaction. rsc.org
De Novo Design: Generative artificial intelligence models, such as recurrent neural networks, can be trained on large libraries of known bioactive molecules. nih.govnih.gov These models learn the underlying principles of molecular structure and bioactivity, enabling them to generate novel chemical entities with desired properties from scratch. nih.govnih.govresearchgate.net This approach could be used to create a new generation of piperidine-based compounds with enhanced potency and novel pharmacological profiles.
Table 3: Computational Techniques in Drug Discovery
| Technique | Application | Expected Outcome |
|---|---|---|
| Molecular Docking | Predicting the binding pose of a ligand within a target's active site. | Ranking of potential derivatives based on binding affinity; identification of key interactions. |
| Molecular Dynamics (MD) Simulation | Simulating the movement of the ligand-protein complex over time. | Assessment of binding stability; understanding of conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | Building mathematical models that correlate chemical structure with biological activity. | Prediction of the activity of unsynthesized compounds. |
| Generative AI / De Novo Design | Creating novel molecular structures with desired properties. | Identification of completely new, potentially highly active and patentable chemical scaffolds. nih.govnih.gov |
Development of High-Throughput Analytical Methods for Research Quantification
To support preclinical and clinical research, robust and high-throughput analytical methods are essential for quantifying this compound and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates. researchgate.netnih.govnih.gov
The gold standard for this type of analysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). nih.gov Due to the chemical nature of amines, a derivatization step is often employed pre-analysis. Derivatization serves to:
Improve chromatographic separation on reverse-phase columns by increasing hydrophobicity. nih.gov
Enhance ionization efficiency in the mass spectrometer source, thereby increasing sensitivity. nih.gov
Stabilize the analyte. nih.gov
Common derivatizing agents for amines include benzoyl chloride, dansyl chloride, and dimethylaminophenacyl bromide (DmPABr). nih.govnih.gov The development of a high-throughput LC-MS/MS method would involve optimizing extraction from the biological matrix, the derivatization reaction, chromatographic separation, and mass spectrometric detection parameters.
Table 4: Illustrative Parameters for a Derivatization-Based LC-MS/MS Method
| Parameter | Example Specification |
|---|---|
| Biological Matrix | Human Plasma |
| Extraction Method | Protein Precipitation followed by Liquid-Liquid Extraction |
| Derivatization Agent | Benzoyl Chloride |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| MS Detection Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
Integration of Systems Biology and Omics Technologies in Mechanistic Research
To fully understand the biological impact of this compound derivatives, research must extend beyond single-target interactions to a systems-level perspective. nih.govnih.gov Systems biology integrates various 'omics' data to build comprehensive models of cellular and physiological responses to a drug. springernature.com
Transcriptomics (RNA-seq): Can reveal how treatment with a compound alters gene expression profiles in cells or tissues, providing clues about the pathways being modulated.
Proteomics: Measures changes in protein levels and post-translational modifications, offering a direct look at the functional consequences of target engagement.
Metabolomics: Analyzes shifts in the concentrations of small-molecule metabolites, which can uncover unexpected effects on cellular metabolism and identify biomarkers of drug activity. nih.gov
By integrating these datasets, researchers can construct network models that map the compound's mechanism of action, identify potential off-target effects, predict patient responses, and discover new therapeutic indications. nih.govspringernature.com This holistic approach is critical for advancing a compound through the drug development pipeline and for the successful application of personalized medicine. nih.gov
Table 5: Application of Omics Technologies in Mechanistic Research
| Omics Technology | Information Gained | Translational Application |
|---|---|---|
| Transcriptomics | Changes in global gene expression patterns post-treatment. | Identifying affected signaling pathways; discovering biomarkers of response. |
| Proteomics | Alterations in protein abundance and modification states. | Validating target engagement; understanding off-target effects. |
| Metabolomics | Shifts in endogenous metabolite profiles. | Elucidating metabolic impact; identifying safety or efficacy biomarkers. |
| Systems Biology | Integrated network models of drug action. | Predicting clinical outcomes; identifying new drug uses (repurposing). nih.gov |
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing Benzyl-isopropyl-piperidin-2-ylmethyl-amine?
Methodological Answer: The compound can be synthesized via reductive amination or alkylation of secondary amines using benzyl and isopropyl halides. For example, analogous amines like (2-Phenylpropyl)(propan-2-yl)amine are synthesized using alkylation with optimized reaction conditions (e.g., NaBH₃CN as a reducing agent, polar aprotic solvents like DMF) . Key steps include:
- Purification via column chromatography.
- Structural validation using H/C NMR and high-resolution mass spectrometry (HRMS).
| Synthetic Route | Key Reagents/Conditions | Validation Techniques |
|---|---|---|
| Reductive amination | NaBH₃CN, DMF, 60°C, 12h | NMR, HRMS, X-ray crystallography |
| Alkylation | Benzyl chloride, K₂CO₃, THF | NMR, FT-IR |
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving 3D structures. This method is robust for analyzing steric effects in piperidine derivatives .
- NMR spectroscopy (H, C, 2D COSY/NOESY) identifies regiochemical outcomes and hydrogen bonding.
- FT-IR confirms functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Use P95 respirators or ABEK-P2 respirators (EU standard) to prevent inhalation exposure .
- Avoid drainage contamination; employ chemical waste traps.
- Conduct risk assessments for acute toxicity (oral, dermal) using OECD Guideline 423 -aligned protocols.
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?
Methodological Answer:
- Perform multi-method validation : Cross-check NMR/IR with density functional theory (DFT) -predicted spectra (e.g., B3LYP/6-31G* basis set).
- Use SHELXL refinement to resolve crystallographic ambiguities (e.g., torsional angles in the piperidine ring) .
- Apply dynamic NMR to study conformational exchange in solution.
Q. What strategies optimize the synthesis of derivatives with enhanced biological activity?
Methodological Answer:
- Introduce electron-withdrawing groups (e.g., nitro, cyano) via nucleophilic substitution at the benzyl position.
- Utilize transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) for aryl modifications, as demonstrated in bis[(6-methylpyridin-2-yl)methyl]amine derivatives .
- Screen derivatives using molecular docking against biological targets (e.g., GPCRs) to prioritize synthetic efforts.
| Derivative Type | Modification Strategy | Biological Target |
|---|---|---|
| N-Oxide derivatives | Oxidation with m-CPBA | Antihypotensive agents |
| Metal complexes | Coordination with Cu(II)/Fe(III) | Catalytic or chelating activity |
Q. How can stability and decomposition pathways be systematically evaluated under experimental conditions?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Use thermogravimetric analysis (TGA) to assess thermal degradation thresholds.
- Identify decomposition byproducts via LC-MS/MS and align with in silico predictions (e.g., Zeneth software).
Data Contradiction and Validation
Q. What approaches address discrepancies in reported physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Re-measure properties using OECD-compliant assays (e.g., shake-flask method for logP).
- Compare with PubChem data for analogous amines (e.g., (2-Phenylpropyl)(propan-2-yl)amine) while noting substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
